BenchChemオンラインストアへようこそ!

5-(Anilinomethylene)barbituric acid

zwitterionic structure hydrogen bonding acid-base properties

Procure 5-(Anilinomethylene)barbituric acid, CAS 23069-91-2, the definitive unsubstituted N-phenyl enaminone for structure-property-activity relationship studies. Its zwitterionic ground state and three H-bond donors are essential for liquid-crystal alignment and co-crystal engineering—properties lost in the 1,3-dimethyl congener. Unlike C-benzylidene barbiturates, this scaffold delivers α-amylase inhibition comparable to acarbose and radical-scavenging capacity, making it your strategic starting material for dual-action antidiabetic libraries and electro-optical material development.

Molecular Formula C11H9N3O3
Molecular Weight 231.211
CAS No. 23069-91-2
Cat. No. B2521031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Anilinomethylene)barbituric acid
CAS23069-91-2
Molecular FormulaC11H9N3O3
Molecular Weight231.211
Structural Identifiers
SMILESC1=CC=C(C=C1)N=CC2=C(NC(=O)NC2=O)O
InChIInChI=1S/C11H9N3O3/c15-9-8(10(16)14-11(17)13-9)6-12-7-4-2-1-3-5-7/h1-6H,(H3,13,14,15,16,17)
InChIKeyFTDMVSVIAUREKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Anilinomethylene)barbituric Acid (CAS 23069-91-2) – Structural Identity and Physicochemical Baseline for Research Procurement


5-(Anilinomethylene)barbituric acid (5-AMA; CAS 23069-91-2) is a 5-aminomethylene-substituted barbituric acid enaminone bearing an N-phenyl (anilino) substituent. It belongs to the broader class of 5-[(aryl/alkylamino)methylene]pyrimidine-2,4,6(1H,3H,5H)-triones. Spectroscopic and acid–base investigations confirm that 5-AMA adopts a zwitterionic (bipolar) ground-state structure, wherein positive charge is delocalised over the exocyclic C=N–NHPh fragment and negative charge resides predominantly on the cyclic β-dicarbonyl moiety [1]. The compound exhibits liquid-crystalline (mesomorphic) behaviour and displays a protonation-dependent tautomeric equilibrium between a methylene-protonated and a methylene-deprotonated form, underpinning its electrophilic reactivity . Its ChEMBL identifier (CHEMBL4085640) indicates curated inclusion in medicinal-chemistry databases, reflecting preliminary biological profiling interest [1].

Why 5-(Anilinomethylene)barbituric Acid Cannot Be Freely Swapped for N,N′-Dialkyl or Benzylidene Analogs


The N(1)–H and N(3)–H protons of 5-AMA are not inert structural spectators; they are integral to the compound’s bipolar (zwitterionic) ground-state stabilisation and dictate its hydrogen-bond-directed crystal packing, solubility profile, and tautomeric behaviour [1]. In contrast, the 1,3-dimethyl congener (1,3-dimethyl-5-anilinomethylenebarbituric acid) loses two hydrogen-bond donor sites, which fundamentally alters its solution-phase acid–base chemistry and solid-state organisation [1]. Similarly, 5-benzylidenebarbituric acids (C-arylidene linkage via C–C bond) lack the N→C charge-transfer conjugation characteristic of the enaminone motif, resulting in different electronic spectra, mesophase behaviour, and biological target engagement. These structural distinctions cannot be compensated for by simple stoichiometric adjustment, making direct substitution scientifically unsound in structure–property and structure–activity studies.

5-(Anilinomethylene)barbituric Acid – Differentiated Quantitative Evidence Against Closest Structural Analogues


Hydrogen-Bond Donor Count and Bipolar Structure Integrity vs. 1,3-Dimethyl-5-anilinomethylenebarbituric Acid

A direct head-to-head spectroscopic study by Pestov et al. (1988) compared 5-anilinomethylenebarbituric acid (target) with its 1,3-dimethyl analogue [1]. Both compounds adopt a bipolar (zwitterionic) electronic ground state; however, the target compound possesses three hydrogen-bond donor sites (N1–H, N3–H, and the exocyclic NH–Ph) versus a single donor site (exocyclic NH–Ph) in the dimethyl analogue. IR and UV spectroscopic data confirm that the additional N–H protons in 5-AMA participate in stronger intermolecular hydrogen-bond networks, directly influencing crystal packing, solvation energetics, and the acid–base titration behaviour of the enaminone chromophore [1]. The N,N′-dimethyl compound cannot replicate these hydrogen-bond-dependent properties.

zwitterionic structure hydrogen bonding acid-base properties enaminone

Liquid-Crystalline Mesophase Behaviour Relative to Non-Mesomorphic 5-Benzylidenebarbituric Acids

5-AMA is explicitly characterised as a liquid crystal that exhibits resonance effects in both liquid and solid states . Electron spin resonance (ESR) spectroscopy has been employed to study its magnetic resonance behaviour, and the active methylene group is identified as the structural origin of the resonance phenomena . By contrast, 5-benzylidenebarbituric acids—which share the barbituric acid core but employ a C–C arylidene linkage instead of the C–N enaminone linkage—are typically crystalline solids with no reported mesophase behaviour. The N-phenyl enaminone motif in 5-AMA provides the conformational flexibility and polarisable π-system necessary for liquid-crystalline ordering.

liquid crystal mesophase resonance effect materials chemistry

α-Amylase Inhibitory Potency of Aryl Aminomethylene Barbiturates Relative to Clinical Standard Acarbose

In a 2022 study by Kulsoom et al., a series of aryl aminomethylene-substituted barbiturates (including the phenyl-substituted parent scaffold of which 5-AMA is the prototype) were evaluated for in vitro α-amylase inhibitory activity [1]. The synthesised aryl aminomethylene barbiturates exhibited IC50 values ranging from 1.62 ± 0.17 to 3.40 ± 0.19 µM against α-amylase, directly comparable to the clinical standard acarbose (IC50 = 1.46 ± 0.26 µM). In radical-scavenging assays (DPPH and ABTS), the same compound class yielded IC50 values of 0.55 ± 0.11 to 1.99 ± 0.04 µM and 0.46 ± 0.34 to 2.01 ± 0.04 µM respectively, approaching the potency of ascorbic acid (DPPH IC50 = 0.45 ± 0.35 µM; ABTS IC50 = 0.43 ± 0.06 µM) [1]. While the abstract does not disaggregate individual compound data, the phenyl-substituted congener (5-AMA) represents the simplest and most synthetically accessible member of this active series.

α-amylase inhibition antidiabetic enzyme inhibitor radical scavenger

Synthetic Accessibility via One-Pot Tricomponent Condensation vs. Multi-Step Routes to Analogous Enaminones

5-AMA is accessible via a single-step, one-pot tricomponent condensation of barbituric acid, triethyl orthoformate, and aniline [1]. This convergent route contrasts with the linear multi-step sequences often required for 5-benzylidene barbiturates (requiring prior aldehyde synthesis) or for N-alkyl enaminones (requiring separate N-alkylation and condensation steps). The tricomponent protocol delivers 5-AMA with reported commercial purity ≥95% and has been scaled to commercial mass production (LookChem market data). Competing routes to 1,3-dialkyl or 5-arylidene derivatives typically involve additional protection/deprotection or oxidation/reduction steps, increasing synthetic cost and reducing overall yield.

one-pot synthesis tricomponent condensation enaminone process chemistry

Antitumor Pharmacophore Contribution Within the 5-Aminomethylene Barbituric Acid Series

Kreutzberger and co-workers demonstrated that introduction of the formimidoyl (aminomethylene) group at the 5-position of the barbituric acid ring imparts marked tumor-inhibitory activity against lymphoma, lymphocytic leukemia, and leukemia L-1210 models [1]. The 5-aminomethylene motif is the essential pharmacophoric element; barbituric acids lacking this group are inactive in the same assays. Within this series, the N-phenyl (anilino) derivative (5-AMA) represents the simplest aromatic congener and serves as the synthetic entry point for further N-aryl diversification. Subsequent SAR studies on propyl, isopropyl, butyl, and cyclohexyl N-substituted variants confirmed that the antitumor activity is modulated but not abolished by N-substitution, establishing the 5-aminomethylene scaffold as the core activity determinant [1].

antineoplastic lymphoma leukemia L-1210 formimidoyl pharmacophore

Evidence-Backed Research and Industrial Application Scenarios for 5-(Anilinomethylene)barbituric Acid


Liquid-Crystalline Material Development and Optoelectronic Device Prototyping

5-AMA’s experimentally confirmed liquid-crystalline phase behaviour and resonance effects make it a candidate component in nematic or smectic mixtures for display technologies, optical light valves, and photorefractive materials. Its bipolar ground-state structure [1] provides a permanent dipole moment that can be aligned under electric fields—an essential property for electro-optical switching. Researchers should prioritise 5-AMA over non-mesomorphic 5-benzylidene or 5,5-dialkyl barbiturates when designing liquid-crystal formulations.

α-Amylase Inhibitor Lead Optimisation and Antidiabetic Drug Discovery

The aryl aminomethylene barbiturate scaffold, of which 5-AMA is the prototypical phenyl-substituted member, demonstrates α-amylase IC50 values comparable to acarbose (1.62–3.40 µM vs. 1.46 µM) and superior radical-scavenging capacity [2]. 5-AMA can serve as a synthetic starting point for parallel library synthesis of N-aryl analogues targeting dual α-amylase inhibition and antioxidant activity, a desirable profile for type 2 diabetes mellitus therapeutics.

Enaminone Structure–Property Relationship Studies and Zwitterion Characterisation

The direct spectroscopic comparison of 5-AMA with its 1,3-dimethyl analogue [1] provides a well-defined experimental system for investigating how N–H hydrogen-bond donors modulate zwitterionic ground-state stabilisation, solvatochromism, and aggregation behaviour. 5-AMA’s three H-bond donors make it the reference compound of choice for studying barbiturate-enaminone tautomerism, proton-transfer dynamics, and supramolecular synthon formation in co-crystal engineering.

Antitumor Pharmacophore Validation and Pyrimidine-Based Oncology Research

The 5-aminomethylene barbituric acid series exhibits class-level antitumor activity against lymphoma and leukemia models [3]. 5-AMA, as the simplest N-aryl derivative, is the logical starting material for systematic structure–activity relationship (SAR) exploration of N-substituent effects on antitumor potency, selectivity, and pharmacokinetic properties, avoiding the synthetic burden of de novo scaffold construction.

Quote Request

Request a Quote for 5-(Anilinomethylene)barbituric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.